Cas no 946243-15-8 (N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine)

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a pteridine-based derivative featuring fluorophenyl and methoxyphenyl substituents, which contribute to its distinct electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its potential as a scaffold for kinase inhibitors or fluorescent probes. The fluorine and methoxy functional groups enhance its binding affinity and solubility, making it suitable for structure-activity relationship studies. Its well-defined molecular structure allows for precise modifications, facilitating targeted applications in drug discovery or optoelectronic materials. The compound's stability under standard conditions further supports its utility in research and development.
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine structure
946243-15-8 structure
商品名:N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
CAS番号:946243-15-8
MF:C19H15FN6O
メガワット:362.360406160355
CID:6407926
PubChem ID:16820891

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 化学的及び物理的性質

名前と識別子

    • N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
    • 2-N-(4-fluorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
    • NCGC00304317-01
    • {2-[(4-fluorophenyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine
    • AB00678326-02
    • F2359-0281
    • AKOS002329970
    • AB00678326-01
    • 946243-15-8
    • インチ: 1S/C19H15FN6O/c1-27-15-8-6-13(7-9-15)23-18-16-17(22-11-10-21-16)25-19(26-18)24-14-4-2-12(20)3-5-14/h2-11H,1H3,(H2,22,23,24,25,26)
    • InChIKey: JPQOBJVWFYXABJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)NC1=NC2C(C(=N1)NC1C=CC(=CC=1)OC)=NC=CN=2

計算された属性

  • せいみつぶんしりょう: 362.12913729g/mol
  • どういたいしつりょう: 362.12913729g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2359-0281-4mg
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
946243-15-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2359-0281-5μmol
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
946243-15-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2359-0281-10μmol
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
946243-15-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2359-0281-30mg
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
946243-15-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2359-0281-15mg
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
946243-15-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2359-0281-40mg
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
946243-15-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2359-0281-20mg
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
946243-15-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2359-0281-25mg
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
946243-15-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2359-0281-3mg
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
946243-15-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2359-0281-5mg
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
946243-15-8 90%+
5mg
$69.0 2023-05-16

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 関連文献

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamineに関する追加情報

Introduction to N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS No. 946243-15-8)

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 946243-15-8, belongs to the pteridine class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of 4-fluorophenyl and 4-methoxyphenyl substituents, make it a promising candidate for further investigation in various biochemical pathways.

The pteridine core structure of N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is central to its biological function. Pteridines are heterocyclic compounds that play crucial roles in many metabolic processes, including DNA synthesis, redox reactions, and neurotransmitter production. The specific arrangement of atoms in this compound allows it to interact with biological targets in a highly selective manner, which is essential for developing effective pharmaceutical agents.

In recent years, there has been a growing interest in exploring the therapeutic potential of pteridine derivatives. Researchers have been particularly focused on their ability to modulate enzyme activities and cellular signaling pathways. The introduction of fluorine and methoxy groups into the pteridine scaffold enhances the compound's metabolic stability and binding affinity to biological receptors. This modification strategy has been successfully employed in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

The N2-(4-fluorophenyl) moiety in N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine contributes to its unique electronic properties, which can influence its interaction with biological targets. Fluorinated aromatic compounds are well-known for their ability to improve drug bioavailability and metabolic resistance. This characteristic makes them valuable in the design of long-acting pharmaceuticals that require minimal dosing frequency. Additionally, the N4-(4-methoxyphenyl) group provides further structural diversity, enabling the compound to engage with multiple binding sites on biological targets.

Current research in the field of pteridine derivatives has highlighted their potential in treating various diseases. For instance, studies have demonstrated that certain pteridine-based compounds can inhibit the activity of kinases and other enzymes involved in cancer progression. The structural flexibility of N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine allows it to be modified further to enhance its pharmacological properties. This adaptability is crucial for optimizing drug candidates for clinical trials.

The synthesis of N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves a series of carefully controlled chemical reactions that ensure high purity and yield. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.

In conclusion, N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS No. 946243-15-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for researchers investigating new therapeutic strategies. As our understanding of biochemical pathways continues to expand, compounds like this one will play an increasingly important role in the development of innovative treatments for human diseases.

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